N-Nitroso Varenicline
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Overview
Description
N-Nitroso Varenicline is a nitrosamine impurity found in varenicline, a medication primarily used for smoking cessation. Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals has raised significant safety concerns . Varenicline itself is a partial agonist for the α4β2 nicotinic acetylcholine receptor subtype, which helps reduce cravings and withdrawal symptoms associated with smoking cessation .
Preparation Methods
The preparation of N-Nitroso Varenicline involves the nitrosation of varenicline. This process can occur during the manufacturing of varenicline or as a result of degradation over time. The synthetic route typically involves the reaction of varenicline with nitrosating agents under acidic conditions . Industrial production methods focus on minimizing the formation of this compound by controlling the manufacturing environment and using inhibitors to prevent nitrosation .
Chemical Reactions Analysis
N-Nitroso Varenicline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products.
Reduction: Reduction reactions can break down this compound into less harmful compounds.
Substitution: Substitution reactions can replace the nitroso group with other functional groups. Common reagents used in these reactions include methanol, formic acid, and other solvents.
Scientific Research Applications
N-Nitroso Varenicline is primarily studied for its implications in pharmaceutical safety. Research focuses on understanding its formation, detection, and mitigation in varenicline drug products . Additionally, studies are conducted to evaluate its carcinogenic potential and develop strategies to minimize its presence in medications . The compound is also used as a reference standard in analytical chemistry for the development of detection methods .
Mechanism of Action
N-Nitroso Varenicline exerts its effects by interacting with nicotinic acetylcholine receptors in the brain. As a nitrosamine, it can potentially cause DNA damage, leading to carcinogenesis . The molecular targets include various nicotinic receptor subtypes, and the pathways involved are related to oxidative stress and DNA repair mechanisms .
Comparison with Similar Compounds
N-Nitroso Varenicline is compared with other nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds share similar carcinogenic properties but differ in their chemical structures and formation pathways . This compound is unique due to its specific formation from varenicline and its presence in smoking cessation medications .
Properties
Molecular Formula |
C13H12N4O |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
14-nitroso-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H12N4O/c18-16-17-6-8-3-9(7-17)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
PTBAEGOZXFWTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)N=O |
Origin of Product |
United States |
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